4-(2,7-Dibromo-9H-fluoren-9-YL)-4-phenylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,7-Dibromo-9H-fluoren-9-YL)-4-phenylbutan-2-one is a complex organic compound characterized by the presence of bromine atoms and a fluorene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dibromo-9H-fluoren-9-YL)-4-phenylbutan-2-one typically involves multi-step organic reactions. One common route includes the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions, followed by the formation of the butan-2-one moiety through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,7-Dibromo-9H-fluoren-9-YL)-4-phenylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(2,7-Dibromo-9H-fluoren-9-YL)-4-phenylbutan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(2,7-Dibromo-9H-fluoren-9-YL)-4-phenylbutan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and fluorene moiety play a crucial role in its binding affinity and specificity. The compound may modulate specific pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9-(hydroxymethyl)fluorene: Shares the brominated fluorene core but differs in the functional groups attached.
4,4′-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis[N,N-bis(4-bromophenyl)benzeneamine]: Another brominated fluorene derivative with distinct structural features.
Uniqueness
4-(2,7-Dibromo-9H-fluoren-9-YL)-4-phenylbutan-2-one is unique due to its specific combination of bromine atoms and the butan-2-one moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
90033-39-9 |
---|---|
Molekularformel |
C23H18Br2O |
Molekulargewicht |
470.2 g/mol |
IUPAC-Name |
4-(2,7-dibromo-9H-fluoren-9-yl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C23H18Br2O/c1-14(26)11-20(15-5-3-2-4-6-15)23-21-12-16(24)7-9-18(21)19-10-8-17(25)13-22(19)23/h2-10,12-13,20,23H,11H2,1H3 |
InChI-Schlüssel |
YAPVXDSNCDTSPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.